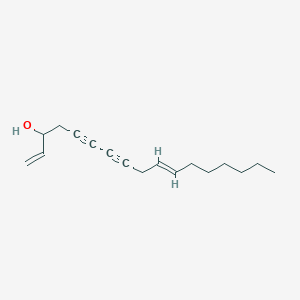
2-(4-Ethenylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethenylphenyl)oxirane is a monomer used in copolymerization reactions . It is also known by its IUPAC name, 2-(4-ethenylphenyl)oxirane .
Synthesis Analysis
The synthesis of oxetane derivatives like 2-(4-Ethenylphenyl)oxirane often involves ring-closing approaches, with the cyclization step forming a C−O or C−C bond .Molecular Structure Analysis
The molecular formula of 2-(4-Ethenylphenyl)oxirane is C10H10O . It has a heavy atom count of 11 and a molecular weight of 146.189 . The structure includes one aromatic carbocycle, one aliphatic heterocycle, and one aliphatic ring .Chemical Reactions Analysis
2-(4-Ethenylphenyl)oxirane is known to participate in copolymerization reactions . In addition, oxiranes like 2-(4-Ethenylphenyl)oxirane can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethenylphenyl)oxirane include a molecular weight of 146.189, exact molecular weight of 146.0732, valence electrons of 56, radical electrons of 0, tPSA of 12.53, MolLogP of 2.4009, H bond acceptors of 1, and H bond donors of 0 .Safety And Hazards
Eigenschaften
CAS-Nummer |
10431-61-5 |
|---|---|
Produktname |
2-(4-Ethenylphenyl)oxirane |
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)oxirane |
InChI |
InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |
InChI-Schlüssel |
DENMIBABNWPFEG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2CO2 |
Andere CAS-Nummern |
10431-61-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

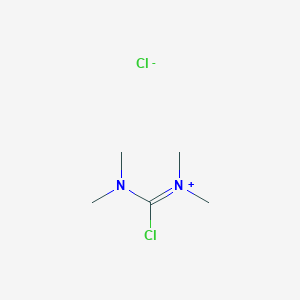
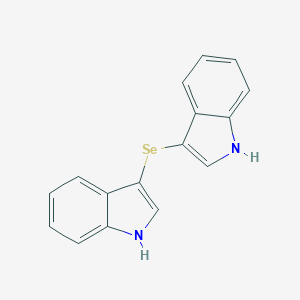
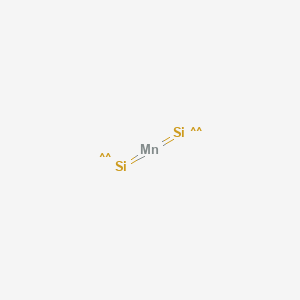
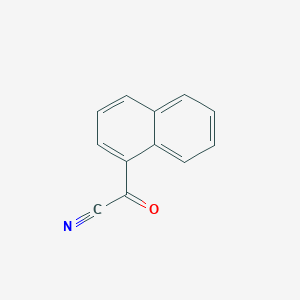
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
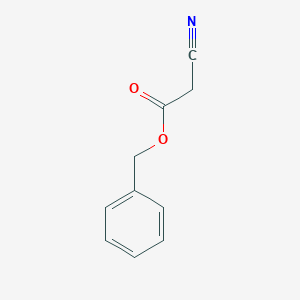
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
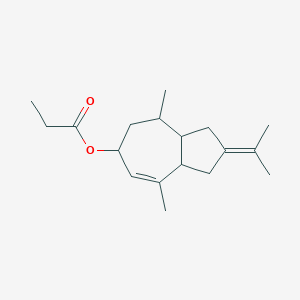
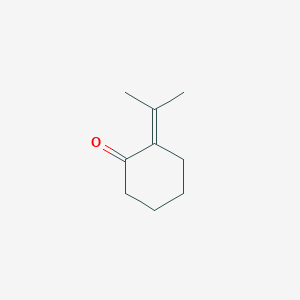
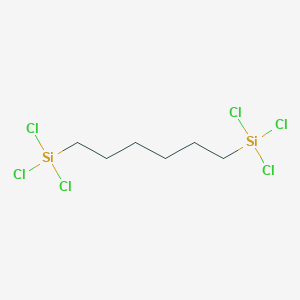
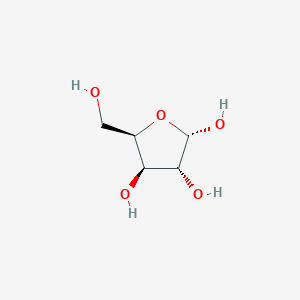
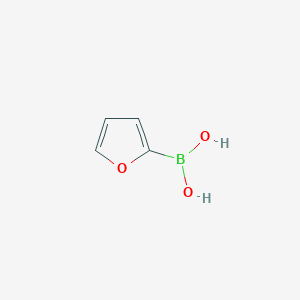
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
